methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
Description
Historical Evolution of Indole-Based Pharmacophores
The indole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Adolf von Baeyer in 1866. Early applications focused on natural product isolation, such as the identification of indole alkaloids in plant extracts. By the mid-20th century, synthetic methodologies like the Fischer indole synthesis enabled systematic exploration of indole derivatives.
The 21st century saw indole-based compounds transition into clinical oncology, particularly in lung cancer therapeutics. For instance, hybrid molecules like BO-1978 demonstrated synergistic effects by combining indole’s DNA intercalation properties with pyrrole’s alkylating capabilities. Such advancements underscored indole’s versatility as a pharmacophore, driving interest in structurally complex variants like methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate.
Table 1: Key Milestones in Indole Pharmacophore Development
Molecular Architecture and Functional Group Synergy
The target compound integrates three critical domains:
- 2-Methylindole Core : The methyl group at position 2 enhances lipophilicity, potentially improving membrane permeability. Indole’s aromatic system enables π-π stacking with biological targets like DNA topoisomerases.
- 2-Oxoacetamido Linker : This moiety facilitates hydrogen bonding with enzyme active sites, as observed in kinase inhibitors. The ketone group may undergo redox reactions, influencing prodrug activation.
- Methyl Benzoate Ester : The ester group modulates solubility and serves as a metabolically labile site for controlled drug release.
Figure 1: Functional Group Interactions
Rationale for Target Compound Selection
The structural design addresses three pharmacological challenges:
- Bioavailability Optimization : Methyl substitutions balance lipophilicity and aqueous solubility, addressing limitations of earlier indole derivatives.
- Multi-Target Engagement : Hybridization of indole with benzoate mimics dual-action agents like indolizino[8,7-b]indoles, which show potency against small-cell lung cancer.
- Synthetic Feasibility : The modular structure permits stepwise assembly using established methods like reductive alkylation and Gassman indolization, enabling scalable production.
Table 2: Comparative Analysis of Indole Hybrids
Interdisciplinary Research Imperatives
- Chemical Synthesis : Adapting methodologies from indole diterpenoid synthesis, such as late-stage indolization, could address stereochemical challenges.
- Computational Modeling : Molecular dynamics simulations should assess interactions with HDAC8 (a histone deacetylase implicated in NSCLC).
- Microbial Biosynthesis : Leveraging advances in methyl anthranilate production, engineered microbes could synthesize indole intermediates sustainably.
- Translational Studies : Collaborations between organic chemists and oncologists are essential to evaluate tumor-suppression efficacy in xenograft models.
Equation 1: Synthetic Yield Optimization
$$ \text{Yield} = k \cdot [\text{Precursor}] \cdot e^{-Ea/(RT)} $$
Where $$ Ea $$ represents activation energy for key steps like acetamido coupling.
Properties
IUPAC Name |
methyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-16(12-7-3-5-9-14(12)20-11)17(22)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPKXCYTHUYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-aminobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Carboxylate salts.
Scientific Research Applications
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Varied Substituents
Methyl 2-(2-(1H-Indol-3-yl)acetamido)benzoate (CI-a)
- Structural Difference : Lacks the 2-methyl group on the indole ring.
- CI-a showed moderate inhibitory activity, suggesting that methyl substitution (as in the target compound) may optimize steric or electronic interactions .
Methyl 2-(2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate
- Impact : The electron-withdrawing fluorine atom may enhance metabolic stability and neuroprotective or anti-proliferative effects, as observed in related indole derivatives . The lack of a benzoate group reduces molecular weight and alters solubility.
2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide
- Structural Difference : Features a benzyl group on the indole nitrogen and an acetamide instead of a benzoate ester.
- However, the acetamide moiety may limit esterase-mediated metabolic cleavage compared to the target compound’s benzoate ester .
Benzoate/Ester-Containing Analogues
Quinoline-Piperazinyl Benzoates (C1–C7)
- Structural Difference: Replace the indole core with a quinoline ring and include a piperazinyl linker.
- Impact: The quinoline moiety confers distinct electronic properties, influencing interactions with targets like kinases or receptors. Halogen substitutions (e.g., bromo, chloro in C2–C4) enhance binding affinity in some cases, but the indole-based target compound may exhibit unique selectivity due to its heterocyclic core .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Difference : Incorporate a sulfur-containing oxadiazole ring instead of the 2-oxoacetamido bridge.
- However, the target compound’s ester and amide groups may offer better hydrolytic stability .
Panobinostat Lactate (Farydak®)
- Structural Difference : Contains a 2-methylindole subunit but is part of a larger histone deacetylase (HDAC) inhibitor scaffold with a propenamide linker.
- Impact: The indole ring in panobinostat contributes to HDAC binding, whereas the target compound’s benzoate ester may direct it toward different enzymatic targets, such as polymerases or oxidases .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP | PSA (Ų) | Solubility |
|---|---|---|---|---|
| Target Compound | ~352.3 | ~3.2 | ~85 | Low (lipophilic) |
| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | 235.2 | ~2.8 | ~60 | Moderate |
| CI-a | ~322.3 | ~2.9 | ~80 | Low |
| C1 (Quinoline derivative) | ~435.4 | ~4.1 | ~75 | Very low |
Research Findings and Implications
- Fluorine substitution (e.g., 5-fluoro) may improve target affinity but reduce bioavailability due to increased polarity .
- Core Structure: Indole-based compounds generally exhibit better CNS permeability than quinoline derivatives (C1–C7), which are bulkier and more planar .
- Functional Groups : The benzoate ester in the target compound may facilitate prodrug activation, whereas sulfur-containing analogues (e.g., sulfanyl groups) could introduce redox-related toxicity .
Biological Activity
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as methyl (2-methyl-1H-indol-3-yl)(oxo)acetate, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.
Molecular Formula: C₁₂H₁₁N₁O₃
Molecular Weight: 217.22 g/mol
CAS Number: 62995-59-9
Melting Point: 172-173 °C
The compound features an indole structure, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research has indicated that derivatives of indole, including this compound, exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit cancer cell proliferation in various cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.3 | Inhibition of mitochondrial respiration |
The above table summarizes the inhibitory concentration (IC50) values for various cancer cell lines, indicating the effectiveness of the compound in inducing cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
A comparative study assessed the COX-inhibitory activity of various compounds, including this indole derivative:
| Compound | IC50 (μM) | COX Inhibition Type |
|---|---|---|
| This compound | 20.5 | Selective COX-2 inhibitor |
| Aspirin | 10.0 | Non-selective |
| Celecoxib | 15.0 | Selective COX-2 inhibitor |
The data indicates that this compound exhibits selective inhibition of COX-2, making it a candidate for further investigation in inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells:
- A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.
-
Inflammation Model:
- In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, providing evidence for its therapeutic potential in treating inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
